molecular formula C10H8FNO B8052864 7-Fluoro-5-methoxyquinoline

7-Fluoro-5-methoxyquinoline

Cat. No.: B8052864
M. Wt: 177.17 g/mol
InChI Key: ZMKZIATVLZFCOQ-UHFFFAOYSA-N
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Description

7-Fluoro-5-methoxyquinoline is a fluorinated quinoline derivative characterized by the presence of a fluorine atom at the 7-position and a methoxy group at the 5-position of the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methoxyquinoline typically involves cyclization reactions, cycloaddition reactions, and direct fluorination methods. One common synthetic route is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-methoxyquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of dihydroquinoline derivatives.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-5-methoxyquinoline has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the development of advanced materials and chemical sensors.

Mechanism of Action

7-Fluoro-5-methoxyquinoline is compared with other similar compounds, such as 5-fluoroquinoline and 7-methoxyquinoline. The presence of both fluorine and methoxy groups in this compound provides unique chemical and biological properties that distinguish it from its analogs.

Comparison with Similar Compounds

  • 5-Fluoroquinoline

  • 7-Methoxyquinoline

  • 8-Fluoroquinoline

  • 6-Methoxyquinoline

Properties

IUPAC Name

7-fluoro-5-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKZIATVLZFCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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